LYRM03 - 1820750-36-4

LYRM03

Catalog Number: EVT-274237
CAS Number: 1820750-36-4
Molecular Formula: C21H33N3O5
Molecular Weight: 407.511
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LYRM03 is an aminopeptidase inhibitor. LYRM03 is also an ubenimex derivative. LYRM03 attenuates LPS-induced acute lung injury in mice by suppressing the TLR4 signaling pathway. LYRM03 effectively attenuates LPS-induced ALI by inhibiting the expression of pro-inflammatory mediators and Myd88-dependent TLR4 signaling pathways in alveolar macrophages. LYRM03 may serve as a potential treatment for sepsis-mediated lung injuries.
Overview

LYRM03, chemically known as 3-amino-2-hydroxy-4-phenylvalylisoleucine, is a synthetic derivative of ubenimex, a compound originally used for treating acute myelocytic leukemia and lymphedema. This compound has garnered attention due to its potential anti-inflammatory and anti-cancer properties, particularly in the context of acute lung injury and cancer metastasis.

Source

LYRM03 was isolated from a strain of Streptomyces (HCCB10043) and synthesized to improve yield and bioactivity compared to traditional fermentation methods . The compound's synthesis was carried out at the Shanghai Laiyi Center for Biopharmaceutical Research and Development, where its purity was confirmed to exceed 98% through high-performance liquid chromatography .

Classification

LYRM03 falls under the category of amino acid derivatives, specifically designed to target various biological pathways involved in inflammation and cancer progression. It is classified as an inhibitor of aminopeptidases, which are enzymes that play critical roles in protein metabolism and signaling pathways.

Synthesis Analysis

Methods

The synthesis of LYRM03 involved a chemical strategy designed to overcome the low yields typically associated with fermentation processes. The synthetic approach allows for better control over the purity and concentration of the final product. The compound was prepared as a solid powder and stored at -20 °C, with working solutions freshly prepared in phosphate-buffered saline prior to use .

Technical Details

The synthesis process includes several steps that ensure the correct formation of the desired molecular structure. The exact methodologies employed in synthesizing LYRM03 have not been extensively detailed in available literature but are based on standard organic synthesis techniques that involve coupling reactions typical for amino acid derivatives.

Molecular Structure Analysis

Structure

The molecular structure of LYRM03 consists of an amino acid backbone with specific functional groups that enhance its biological activity. The structural formula can be represented as follows:

C13H18N2O3\text{C}_13\text{H}_{18}\text{N}_2\text{O}_3

This indicates that LYRM03 contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Data

Chemical Reactions Analysis

Reactions

LYRM03 has been shown to participate in various biochemical reactions, particularly those involving inhibition of inflammatory pathways. In experimental models, it has demonstrated significant inhibition of nitric oxide production and expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS) .

Technical Details

The mechanism by which LYRM03 exerts its effects involves modulation of signaling pathways such as the Myd88-dependent Toll-like receptor 4 pathway. This modulation leads to reduced activation of downstream signaling molecules like nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), which are critical in inflammatory responses .

Mechanism of Action

Process

The primary mechanism by which LYRM03 acts involves the inhibition of pro-inflammatory cytokines and mediators. It significantly reduces levels of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-18 in serum samples from treated animal models . This suggests that LYRM03 can effectively mitigate inflammatory responses induced by pathogens or injury.

Data

In preclinical studies, treatment with LYRM03 resulted in decreased oxidative stress indicators and improved lung function markers in models of acute lung injury induced by LPS . These findings highlight its potential therapeutic benefits in managing inflammation-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

LYRM03 is characterized as a white to off-white solid at room temperature. Its solubility profile indicates it is soluble in polar solvents like water and phosphate-buffered saline but may have limited solubility in non-polar solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but should be stored at low temperatures to maintain its integrity over time. Its reactivity profile suggests it can participate in peptide bond formation typical for amino acids but requires specific conditions for optimal reactivity.

Applications

Scientific Uses

LYRM03 has shown promise in various scientific applications:

  • Anti-inflammatory Research: Its ability to inhibit pro-inflammatory cytokines makes it a candidate for developing treatments for conditions like acute lung injury.
  • Cancer Therapy: Studies indicate that LYRM03 can inhibit metastasis in breast cancer cell lines, suggesting potential applications in oncology .
  • Biochemical Research: As an inhibitor of aminopeptidases, it serves as a valuable tool for studying enzyme functions related to cancer progression and immune response modulation.

Properties

CAS Number

1820750-36-4

Product Name

LYRM03

IUPAC Name

(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine

Molecular Formula

C21H33N3O5

Molecular Weight

407.511

InChI

InChI=1S/C21H33N3O5/c1-5-13(4)17(21(28)29)24-19(26)16(12(2)3)23-20(27)18(25)15(22)11-14-9-7-6-8-10-14/h6-10,12-13,15-18,25H,5,11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,15?,16-,17-,18?/m0/s1

InChI Key

PBLYJNWLOXWSSP-VUCLORQFSA-N

SMILES

NC(C(C(N[C@H](C(N[C@H](C(O)=O)[C@H](CC)C)=O)C(C)C)=O)O)CC1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

LYRM03; LYRM-03; LYRM 03;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.